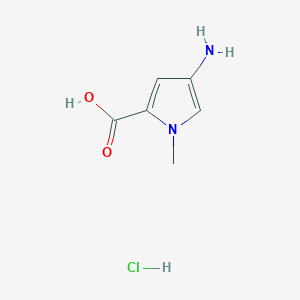
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid.
Reagent: Hydrochloric acid (HCl).
Reaction: The carboxylic acid group reacts with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the pyrrole ring.
Substitution: Various substituted pyrrole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: A methyl ester derivative with similar chemical properties.
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid methyl ester: Another ester derivative used in organic synthesis.
4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Used in the synthesis of pyrrole-imidazole polyamides.
Uniqueness
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its hydrochloride form enhances its solubility in water, making it more versatile for various applications.
Propiedades
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAPSORVLBPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198765-34-3 |
Source


|
| Record name | 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)

![1'-methyl-1-[(4-methylphenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2749433.png)


![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2749442.png)
![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)

